molecular formula C18H14F2N2O3 B2740275 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952968-24-0

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2740275
CAS No.: 952968-24-0
M. Wt: 344.318
InChI Key: QPFGHKKDIHCSIA-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with difluoromethyl and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the isoxazole group but shares the difluoromethyl substitution.

    N-(3-methoxyphenyl)isoxazole: Lacks the difluoromethyl substitution but shares the isoxazole group.

    Benzamide derivatives: Various benzamide derivatives with different substitutions can be compared based on their biological activity and chemical properties.

Uniqueness

3,4-difluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both difluoromethyl and isoxazole groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-14-4-2-3-11(7-14)17-9-13(22-25-17)10-21-18(23)12-5-6-15(19)16(20)8-12/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGHKKDIHCSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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